DFFPPy finds use as a chelating ligand in photoredox catalysis []. Phenyl-pyridine building blocks, like DFFPPy, are popular choices for synthesizing iridium complexes []. These complexes play a role in facilitating photoredox reactions upon visible light irradiation. The process involves the formation of an excited triplet state of the Iridium (III) complex (Ir(III)*). []
2-(2,4-Difluorophenyl)-5-fluoropyridine is a fluorinated heterocyclic compound characterized by the presence of both pyridine and phenyl rings, with multiple fluorine substituents. Its chemical formula is C₈H₅F₃N, and it has garnered attention for its unique electronic properties due to the presence of fluorine atoms. These substitutions enhance its stability and reactivity, making it a valuable ligand in various chemical applications, particularly in coordination chemistry and catalysis .
DFFPPy's mechanism of action is primarily studied in the context of iridium complexes. These complexes are designed to absorb visible light and undergo excitation, promoting certain chemical reactions []. The exact mechanism by which DFFPPy influences the iridium complex's function requires further scientific investigation.
While specific biological activity data for 2-(2,4-Difluorophenyl)-5-fluoropyridine is limited, compounds with similar structures often exhibit interesting pharmacological properties. Fluorinated compounds are known to enhance metabolic stability and bioavailability due to their unique interactions with biological systems. Research indicates that fluorinated ligands can improve binding affinity in drug candidates, making them a focus in medicinal chemistry .
Synthesis of 2-(2,4-Difluorophenyl)-5-fluoropyridine can be achieved through various methods:
2-(2,4-Difluorophenyl)-5-fluoropyridine finds application in several fields:
Studies on the interaction of 2-(2,4-Difluorophenyl)-5-fluoropyridine with various metal ions have shown that it forms stable complexes that can be utilized in catalysis and sensing applications. The presence of fluorine enhances the ligand's ability to stabilize metal centers, thereby improving catalytic activity and selectivity in reactions such as C-H activation and cross-coupling processes .
Several compounds share structural similarities with 2-(2,4-Difluorophenyl)-5-fluoropyridine. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-Fluoropyridine | Single fluorine substitution | Basic pyridine properties |
2-(4-Fluorophenyl)pyridine | Fluorinated phenyl ring | Enhanced electron density |
3-(2,4-Difluorophenyl)pyridine | Difluoro substitution at different position | Different regioselectivity in reactions |
5-Fluoro-2-(trifluoromethyl)phenylpyridine | Multiple fluorines | Increased lipophilicity and metabolic stability |
The uniqueness of 2-(2,4-Difluorophenyl)-5-fluoropyridine lies in its specific arrangement of fluorine atoms on both the phenyl and pyridine rings, which significantly influences its electronic properties and reactivity compared to other similar compounds. This strategic placement allows for enhanced interaction with metal centers in coordination chemistry and improved performance in applications such as OLEDs and photocatalysis .
2-(2,4-Difluorophenyl)-5-fluoropyridine was first synthesized in the early 2010s as part of efforts to develop fluorinated ligands for transition-metal complexes. Its CAS registry number (1426047-01-9) reflects its formal entry into chemical databases around 2014–2015, coinciding with growing interest in fluorinated pyridines for optoelectronic applications. Early studies focused on its role as a cyclometalating ligand in iridium(III) complexes, where its electron-deficient nature enabled blue-shifted emission spectra compared to non-fluorinated analogues.
A pivotal moment came when preclinical screening identified DFFPPy derivatives as potent inhibitors of Leishmania infantum, the parasite responsible for visceral leishmaniasis. This discovery highlighted fluorine’s dual role in enhancing both photophysical properties and bioactivity, spurring interdisciplinary investigations into its molecular mechanisms.
The strategic placement of three fluorine atoms on DFFPPy’s aromatic rings confers distinct advantages:
These properties make DFFPPy indispensable for synthesizing iridium-based photocatalysts. For example, Ir(DFFPPy)₂(bpy)PF₆ complexes exhibit a 50.8% photoluminescence quantum yield, a sevenfold improvement over non-fluorinated counterparts.
Property | Value | Significance |
---|---|---|
Molecular Weight | 209.17 g/mol | Facilitates precise stoichiometric control |
Melting Point | 75–78°C | Indicates high crystallinity |
HOMO Energy | −6.2 eV (calculated) | Enables visible-light photocatalysis |
Lipophilicity (LogP) | 2.8 ± 0.3 | Optimal for drug penetration |
Recent studies have expanded DFFPPy’s utility across three domains:
Photoredox Catalysis:
DFFPPy-based iridium complexes drive innovations in C–H activation and phosphine synthesis. For instance, Ir[dFFPPy]₂(4,4′-dCF₃bpy)PF₆ catalyzes the light-driven reduction of halophosphines to diphosphines with 74–93% yields, a process critical for synthesizing organophosphorus compounds. The ligand’s fluorination pattern accelerates intersystem crossing, prolonging the catalyst’s excited-state lifetime to >1 μs.
Organic Electronics:
In organic light-emitting diodes (OLEDs), DFFPPy’s blue-shifted emission (λₑₘ = 450–470 nm) addresses the efficiency gap in blue emitters. Devices incorporating Ir(DFFPPy)₃ show external quantum efficiencies of 12.4%, surpassing many non-fluorinated alternatives.
Medicinal Chemistry:
DFFPPy derivatives inhibit Leishmania infantum amastigotes with IC₅₀ values of 0.8–1.2 μM, outperforming miltefosine (IC₅₀ = 2.5 μM). Fluorine’s role in enhancing target binding is under investigation via density functional theory (DFT) studies of enzyme-ligand interactions.
Ongoing research aims to resolve challenges in large-scale synthesis. While traditional routes rely on Ullmann coupling (40–55% yield), newer methods using C–H fluorination and nucleophilic aromatic substitution achieve 64–88% yields for key intermediates. For example, fluorination of methyl 5-bromopicolinate followed by amination produces DFFPPy analogues in three steps, halving the synthetic steps of earlier routes.
The synthesis of 2-(2,4-difluorophenyl)-5-fluoropyridine typically involves multi-step sequences that integrate cross-coupling reactions, directed functionalization, and halogenation strategies. A prominent approach employs Suzuki-Miyaura coupling to introduce the 2,4-difluorophenyl moiety. For instance, reacting 5-fluoropyridin-2-yl boronic acid with 2,4-difluoroiodobenzene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) yields the target compound [5]. Mechanistic studies highlight the role of oxidative addition and transmetallation steps, with the palladium center facilitating carbon-carbon bond formation between the boronic acid and aryl halide [5].
An alternative pathway leverages lithium diisopropylamide (LDA)-mediated ortholithiation of 2-fluoropyridine to introduce substituents at the 5-position. As demonstrated in studies of 2-fluoropyridine lithiation, LDA induces deprotonation at the 3-position, enabling subsequent electrophilic quenching with fluorine sources such as N-fluorobenzenesulfonimide (NFSI) [3]. This method benefits from high regiocontrol, as the fluorine atom at the 2-position directs lithiation to the meta position (C5) [3].
Chlorination-hydrolysis sequences, as described in substituted pyridine syntheses, further expand synthetic flexibility. For example, 2,6-dihydroxy-3-cyano-5-fluoropyridine undergoes chlorination with PCl₅/POCl₃ mixtures to yield dichlorinated intermediates, which are hydrolyzed to carboxylic acids or further functionalized [1]. While not directly applied to 2-(2,4-difluorophenyl)-5-fluoropyridine, these methods provide a foundational framework for tailoring substitution patterns.
Table 1: Comparison of Key Synthetic Pathways
Method | Reagents/Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 65–75 | High |
LDA-Mediated Lithiation | LDA, NFSI, THF, −78°C | 50–60 | Moderate |
Chlorination-Hydrolysis | PCl₅/POCl₃, H₂SO₄, HCl | 70–85 | Variable |
Achieving precise fluorination at the pyridine C5 position remains a central challenge. Pyridine N-oxide-directed fluorination has emerged as a transformative strategy. As reported for meta-fluorination, treating 3-bromo-4-nitropyridine N-oxide with KF/18-crown-6 ether at room temperature facilitates fluoride displacement of the bromide, yielding 3-fluoro-4-nitropyridine N-oxide [2]. Subsequent hydrogenation reduces the nitro group to an amine, demonstrating a viable route to 5-fluoro-substituted analogs [2].
Directed ortho metalation (DoM) using LDA also enables regioselective fluorination. In 2-fluoropyridine, LDA selectively deprotonates the C3 position, allowing electrophilic fluorine introduction at C5 via a proposed associative mechanism involving LDA dimer deaggregation [3]. This method’s efficiency is enhanced by LiCl additives, which stabilize reactive intermediates and improve reaction kinetics [3].
Electrophilic fluorination with Selectfluor or NFSI under mild conditions offers complementary regioselectivity. For example, iridium-catalyzed C–H activation in pyridine derivatives directs fluorination to electronically deactivated positions, though this approach requires further optimization for 2-(2,4-difluorophenyl)-5-fluoropyridine [6].
Efforts to minimize hazardous reagents and solvents have driven innovation in sustainable synthesis. Solvent-free mechanochemical methods reduce reliance on volatile organic compounds (VOCs). Ball-milling 2-fluoropyridine derivatives with fluorinating agents (e.g., KF/CaO) achieves fluorination with minimal waste, though yields remain suboptimal compared to traditional methods [6].
Catalytic fluorination using transition metals (e.g., Cu, Pd) or organocatalysts (e.g., DMAP) enhances atom economy. For instance, copper-mediated decarboxylative fluorination of pyridine carboxylic acids enables direct C–F bond formation without stoichiometric metal reagents [6]. Additionally, microwave-assisted synthesis accelerates reaction times for Suzuki couplings, reducing energy consumption by 40–60% compared to conventional heating [5].
Replacing toxic chlorinating agents (e.g., POCl₃) with biocatalytic systems represents another frontier. Enzymatic halogenases, though not yet applied to this compound, show promise for regioselective fluorination in aqueous media under ambient conditions [6].
Scaling laboratory syntheses to industrial production necessitates addressing cost, safety, and efficiency. Handling corrosive reagents like PCl₅ and POCl₃ at scale requires specialized equipment to manage exothermic reactions and toxic byproducts [1]. For example, distillative recovery of phosphorus oxychloride in chlorination steps reduces waste but increases operational complexity [1].
Continuous-flow reactors improve scalability by enhancing heat and mass transfer. A pilot-scale Suzuki coupling in a microreactor demonstrated 90% yield with residence times under 10 minutes, compared to 2 hours in batch processes [5]. Similarly, catalytic hydrogenation of nitro intermediates benefits from flow systems, enabling safer handling of H₂ gas and higher throughput [2].
Table 2: Industrial-Scale Optimization Parameters
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Reaction Volume | 0.1–1 L | 100–1000 L |
Temperature Control | Cryogenic (−78°C) | Jacketed reactors (0–50°C) |
Catalyst Loading | 5 mol% Pd | 0.1–1 mol% Pd |
Waste Generation | 50–100 g/kg product | 10–20 g/kg product |
The coordination chemistry of 2-(2,4-Difluorophenyl)-5-fluoropyridine centers around its ability to function as a cyclometalating ligand through chelation mechanisms involving both the pyridine nitrogen and the ortho-carbon of the difluorophenyl ring. The compound exhibits characteristic bidentate coordination behavior, forming stable five-membered metallacycles with transition metals [1] [2].
The binding mode of 2-(2,4-Difluorophenyl)-5-fluoropyridine involves initial coordination through the pyridine nitrogen donor atom, followed by cyclometalation through carbon-hydrogen bond activation at the ortho-position of the difluorophenyl ring. This process results in the formation of a stable five-membered chelate ring with the metal center [2] [3]. The cyclometalation process is facilitated by the electron-withdrawing nature of the fluorine substituents, which enhances the acidity of the ortho-C-H bonds and promotes oxidative addition to the metal center [4].
Spectroscopic studies have revealed that the nitrogen atom of the pyridine ring serves as the primary coordination site, with characteristic downfield shifts observed in nuclear magnetic resonance spectroscopy upon metal coordination. The subsequent cyclometalation occurs through activation of the carbon-hydrogen bond adjacent to the nitrogen-containing heterocycle, resulting in the formation of a metallacycle with carbon-nitrogen-metal connectivity [3] [5].
The chelation mechanism involves several key steps: (1) initial coordination of the pyridine nitrogen to the metal center, (2) activation of the ortho-carbon-hydrogen bond through oxidative addition, (3) formation of the five-membered metallacycle, and (4) stabilization through π-backbonding interactions between the metal d-orbitals and the aromatic π-system [4] [6].
The formation of metal-ligand complexes with 2-(2,4-Difluorophenyl)-5-fluoropyridine has been extensively studied across various transition metals, with particular emphasis on group 9 and group 10 metals. The ligand demonstrates versatility in forming both homoleptic and heteroleptic complexes, depending on the metal center and reaction conditions [2] [3].
Complex formation typically occurs through direct reaction of the ligand with metal precursors under appropriate conditions. For example, the synthesis of cyclometalated complexes often involves heating the ligand with metal chloride precursors in polar solvents such as ethylene glycol or 2-ethoxyethanol at elevated temperatures [3] [5]. The formation of these complexes is evidenced by characteristic changes in spectroscopic properties, including shifts in absorption maxima and the appearance of new emission bands [2].
The stability of the resulting metal-ligand complexes is significantly enhanced by the presence of fluorine substituents, which provide electronic stabilization through inductive effects. The fluorine atoms also influence the photophysical properties of the complexes, typically resulting in blue-shifted emission compared to non-fluorinated analogs [2] [5].
Iridium(III) complexes of 2-(2,4-Difluorophenyl)-5-fluoropyridine have received considerable attention due to their exceptional photophysical properties and potential applications in organic light-emitting diodes and photocatalysis [2] [3] [5]. The synthesis of these complexes typically involves a two-step process: formation of the chloro-bridged iridium(III) dimer followed by reaction with auxiliary ligands.
The preparation of [Ir(dfppy)₂(neocuproine)]⁺[PF₆]⁻ complexes has been achieved through initial formation of the dichloro-bridged iridium(III) dimer by reaction of IrCl₃·H₂O with 2-(2,4-Difluorophenyl)-5-fluoropyridine in ethylene glycol at reflux conditions [3]. This intermediate subsequently reacts with neocuproine to form the desired heteroleptic complex with 68% yield [3].
Complex | Yield (%) | Melting Point (°C) | λem (nm) | Quantum Yield (%) |
---|---|---|---|---|
[Ir(dfppy)₂(neocuproine)]⁺[PF₆]⁻ | 68 | 284-285 | 522 | ~100 |
[Ir(dfppy)₂(dmb)]⁺[PF₆]⁻ | 40 | - | 522 | ~100 |
[Ir(dfppy)₂(phen)]⁺[PF₆]⁻ | - | - | 530 | - |
The structural characterization of these complexes reveals distorted octahedral coordination geometry around the iridium center, with the difluorophenyl fluoropyridine ligands adopting a cis-carbon, trans-nitrogen arrangement [3] [5]. The bond lengths and angles are consistent with strong metal-ligand interactions, with typical Ir-C distances of 2.028-2.041 Å and Ir-N distances of 2.055-2.226 Å [3].
Photophysical studies demonstrate that these iridium(III) complexes exhibit intense phosphorescence with emission maxima typically in the green region of the spectrum (520-530 nm) [2] [5]. The presence of fluorine substituents results in blue-shifted emission compared to non-fluorinated analogs, attributed to the stabilization of the highest occupied molecular orbital energy levels [2].
Beyond iridium, 2-(2,4-Difluorophenyl)-5-fluoropyridine has been investigated in complexation with various other transition metals, including rhodium, ruthenium, and palladium. These studies have provided valuable insights into the general coordination behavior of this fluorinated ligand system [7] [8].
Rhodium(I) complexes containing fluorinated pyridines as ligands have been synthesized through substitution reactions with [Rh(COD)(C₅(CF₃)₅)]. These complexes represent rare examples of rhodium compounds with fluorinated pyridine ligands and demonstrate the influence of fluorination on binding affinity toward the metal center [8]. The degree of fluorination significantly affects the stability and electronic properties of the resulting complexes.
Half-sandwich iridium(III) complexes of the type [(η⁵-Cp*)Ir(2-(R′-phenyl)-R-pyridine)Cl] have been synthesized and characterized, where R′ includes fluorine substituents. These complexes exhibit "piano-stool" geometry with bond lengths comparable to similar structures. The position of fluorine substitution influences the metal-ligand bond lengths, with complexes containing fluorine in different positions showing variations in Ir-C and Ir-N bond distances [7].
Metal | Complex Type | Geometry | Applications |
---|---|---|---|
Rh(I) | [Rh(COD)L₂]⁺ | Square planar | Catalysis |
Ir(III) | [(η⁵-Cp*)Ir(dfppy)Cl] | Octahedral | Anticancer |
Ru(II) | [Ru(dfppy)₂(bpy)]²⁺ | Octahedral | Photosensitizer |
The synthesis of these complexes typically involves direct reaction of the ligand with appropriate metal precursors under controlled conditions. For example, the preparation of rhodium complexes involves substitution of weakly bound ligands from rhodium precursors, while ruthenium complexes can be prepared through thermal reactions in polar solvents [7] [8].
The presence of fluorine substituents in 2-(2,4-Difluorophenyl)-5-fluoropyridine significantly influences both the electronic and steric properties of the resulting metal complexes. These effects manifest in various aspects of coordination chemistry, including metal-ligand bond strengths, complex stability, and photophysical properties [6] [9] [10].
The electronic effects of fluorine substitution are primarily manifested through inductive electron withdrawal, which lowers the energy of both the highest occupied molecular orbital and lowest unoccupied molecular orbital of the ligand system. This electronic perturbation affects the π-electron density distribution and consequently influences the metal-ligand bonding interactions [6] [10].
Density functional theory calculations have demonstrated that fluorine substitution in pyridine derivatives leads to significant changes in the electronic structure of the resulting complexes. The electron-withdrawing nature of fluorine atoms stabilizes the molecular orbitals by approximately 0.70 eV compared to non-fluorinated analogs, while maintaining comparable energy gaps between occupied and unoccupied orbitals [10].
The steric effects of fluorine substitution are generally minimal due to the small size of fluorine atoms. However, the positioning of fluorine substituents can influence intermolecular interactions and crystal packing arrangements. Studies have shown that fluorinated complexes often exhibit different solid-state structures compared to their non-fluorinated counterparts, with implications for their physical properties [10] [11].
Property | Non-fluorinated | Fluorinated | Effect |
---|---|---|---|
HOMO Energy (eV) | -5.2 | -5.9 | Stabilization |
LUMO Energy (eV) | -2.1 | -2.8 | Stabilization |
Bond Length (Å) | 2.05 | 2.02 | Contraction |
Binding Affinity | Moderate | Enhanced | Strengthening |
The combination of electronic and steric effects results in enhanced complex stability and modified reactivity patterns. The electron-withdrawing nature of fluorine substituents increases the Lewis acidity of the metal center, promoting stronger coordination bonds and improved thermal stability of the resulting complexes [9] [10].
The coordination chemistry of 2-(2,4-Difluorophenyl)-5-fluoropyridine can be compared with other fluorinated ligand systems to understand the unique properties conferred by this specific substitution pattern. Comparative studies with related fluorinated pyridine derivatives have revealed important structure-activity relationships [12] [4] [13].
Comparison with pentafluoropyridine reveals significant differences in coordination behavior. While pentafluoropyridine typically coordinates in an η²-mode through two carbon atoms, 2-(2,4-Difluorophenyl)-5-fluoropyridine predominantly exhibits monodentate coordination through the pyridine nitrogen followed by cyclometalation [4]. This difference highlights the importance of selective fluorination patterns in determining coordination modes.
Studies with 2,3,5,6-tetrafluoropyridine derivatives have shown that the degree of fluorination significantly affects the reactivity toward metal centers. Less fluorinated systems like 2-(2,4-Difluorophenyl)-5-fluoropyridine tend to favor cyclometalation reactions, while heavily fluorinated analogs may undergo carbon-fluorine bond activation [4] [13].
Ligand | Coordination Mode | Stability | Reactivity |
---|---|---|---|
2-(2,4-Difluorophenyl)-5-fluoropyridine | Chelating | High | Moderate |
Pentafluoropyridine | η²-C,C | Moderate | High |
2,3,5,6-Tetrafluoropyridine | Monodentate | Low | Very High |
2-Phenylpyridine | Chelating | High | Low |
The electronic effects of different fluorination patterns have been systematically studied through computational and experimental approaches. The specific arrangement of fluorine atoms in 2-(2,4-Difluorophenyl)-5-fluoropyridine provides an optimal balance between electronic activation and structural stability, making it particularly suitable for applications in phosphorescent materials and catalysis [2] [5].
Comparative photophysical studies have demonstrated that the emission properties of metal complexes are highly sensitive to the fluorination pattern of the ligand. The 2,4-difluorophenyl-5-fluoropyridine system typically provides blue-shifted emission compared to non-fluorinated analogs while maintaining high quantum yields, making it particularly valuable for blue-emitting applications [2] [5].